molecular formula C9H13F2NO2 B3010384 (3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone CAS No. 2309553-70-4

(3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone

カタログ番号 B3010384
CAS番号: 2309553-70-4
分子量: 205.205
InChIキー: DVOXNIPOWXAAAS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone, also known as AZD-5069, is a small molecule drug candidate that has been developed for the treatment of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. It is a highly selective antagonist of the C-C chemokine receptor type 2 (CCR2), which is involved in the recruitment of inflammatory cells to the lungs.

作用機序

(3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone is a highly selective antagonist of the CCR2 receptor, which is expressed on the surface of inflammatory cells such as monocytes, macrophages, and T cells. By blocking the CCR2 receptor, (3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone inhibits the recruitment of these inflammatory cells to the lungs, thereby reducing inflammation and improving lung function.
Biochemical and Physiological Effects:
(3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone has been shown to have a number of biochemical and physiological effects in preclinical studies. These include reducing the number of inflammatory cells in the lungs, decreasing the levels of inflammatory cytokines, and improving lung function. (3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone has also been shown to have a favorable safety profile in clinical trials, with no significant adverse events reported.

実験室実験の利点と制限

One of the main advantages of (3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone is its high selectivity for the CCR2 receptor, which reduces the risk of off-target effects. Additionally, (3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone has shown promising results in preclinical and clinical studies, making it a promising drug candidate for the treatment of respiratory diseases. However, one limitation of (3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone is its relatively short half-life, which may require frequent dosing in clinical settings.

将来の方向性

There are several potential future directions for the development of (3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone. These include further optimization of the synthesis method to improve yields and purity, as well as the development of new formulations to improve the pharmacokinetic profile of the drug. Additionally, (3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone could be evaluated in combination with other drugs for the treatment of respiratory diseases, such as corticosteroids or bronchodilators. Finally, further studies could be conducted to investigate the potential use of (3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone in other inflammatory diseases, such as rheumatoid arthritis or multiple sclerosis.
Conclusion:
In conclusion, (3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone is a promising drug candidate for the treatment of respiratory diseases such as COPD and asthma. Its high selectivity for the CCR2 receptor and favorable safety profile make it an attractive option for further development. Further studies are needed to optimize the synthesis method, improve the pharmacokinetic profile, and evaluate the potential use of (3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone in combination with other drugs or for the treatment of other inflammatory diseases.

合成法

The synthesis of (3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone involves several steps, starting with the reaction of 3-(difluoromethyl)azetidine with 3-hydroxytetrahydrofuran in the presence of a base to form the intermediate (3-(difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanol. This intermediate is then oxidized using a suitable oxidizing agent to form the final product, (3-(difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone. The synthesis of (3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone has been optimized to produce high yields and purity.

科学的研究の応用

(3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone has been extensively studied in preclinical models of respiratory diseases, including animal models of COPD and asthma. In these studies, (3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone has been shown to reduce inflammation in the lungs and improve lung function. (3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone has also been evaluated in clinical trials for the treatment of COPD and asthma, where it has shown promising results in reducing exacerbations and improving lung function.

特性

IUPAC Name

[3-(difluoromethyl)azetidin-1-yl]-(oxolan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F2NO2/c10-8(11)7-3-12(4-7)9(13)6-1-2-14-5-6/h6-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOXNIPOWXAAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)N2CC(C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。